molecular formula C14H10F2O2 B14849645 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid CAS No. 1178611-53-4

5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B14849645
CAS No.: 1178611-53-4
M. Wt: 248.22 g/mol
InChI Key: OWSBDHFJQYGCSO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid typically involves the fluorination of 2-methylbenzoic acid derivatives. One common method is the reaction of 5-fluoro-2-methylbenzoic acid with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts such as iridium or copper to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in cancer research, the compound binds to microtubules, suppresses tubulin polymerization, and induces apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual fluorination and methyl substitution, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

1178611-53-4

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

5-fluoro-2-(5-fluoro-2-methylphenyl)benzoic acid

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(15)6-12(8)11-5-4-10(16)7-13(11)14(17)18/h2-7H,1H3,(H,17,18)

InChI Key

OWSBDHFJQYGCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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